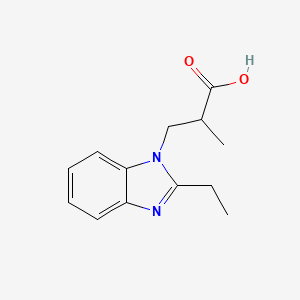

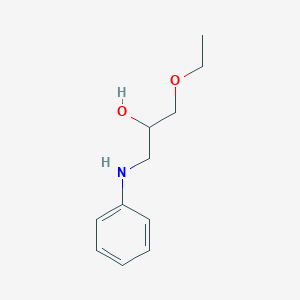

3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

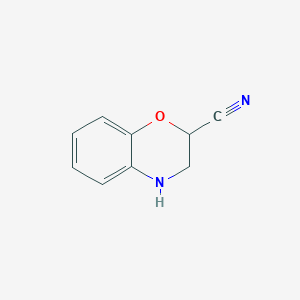

The compound 3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure suggests that it is closely related to the benzimidazole derivatives discussed in the research. Benzimidazole and its derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be complex, involving multiple steps and various reagents. In the first paper, the synthesis of Ethyl 1-methyl-2-benzimidazolecarboxylate 3-oxide is described, which involves the transformation of 1-methyl-2-benzimidazolecarboxaldehyde oxime 3-oxide through intermediates such as nitrile (III) and imido ester (XIII) . Although the exact synthesis of this compound is not detailed, similar synthetic routes may be applicable by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The substitution at various positions on the benzimidazole ring system can significantly alter the chemical and physical properties of these compounds. The papers do not provide specific details on the molecular structure of this compound, but the general structure of benzimidazole derivatives is well-understood in the field of organic chemistry.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions. The first paper discusses several reactions involving Ethyl 1-methyl-2-benzimidazolecarboxylate 3-oxide, including hydrolysis, reactions with potassium hydroxide, and the preparation of various derivatives such as amidrazone and tetrazole . These reactions highlight the reactivity of the benzimidazole nucleus and its potential to form diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, melting point, and reactivity. The papers provided do not discuss the specific properties of this compound, but the properties of similar compounds can provide insights. For example, the reactivity of Ethyl 1-methyl-2-benzimidazolecarboxylate 3-oxide with various reagents suggests that the compound is versatile in chemical transformations .

科学的研究の応用

DNA Binding and Cellular Applications

Compounds like Hoechst 33258, known for their strong binding to the minor groove of double-stranded B-DNA, are structurally related to 3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid due to their benzimidazole groups. These compounds have been widely utilized as fluorescent DNA stains, enabling detailed analysis of cell nuclei and chromosomes. Their utility extends to the field of plant cell biology for chromosomal staining and DNA content analysis via flow cytometry, highlighting their importance in research focused on genetics and cellular biology (Issar & Kakkar, 2013).

Role in Drug Design and Medicinal Chemistry

The structural features of benzimidazole derivatives, including compounds analogous to this compound, offer a foundation for rational drug design. Their interaction with DNA and cellular components provides insights into molecular recognition and binding dynamics, which are crucial for developing new therapeutic agents. This approach underscores the significance of such compounds in medicinal chemistry, where they serve as models for designing drugs with improved efficacy and targeted action (Issar & Kakkar, 2013).

Antioxidant and Anti-inflammatory Applications

The exploration of benzimidazole derivatives and their analogs has also extended into the development of potential antioxidant and anti-inflammatory agents. Specific studies have investigated the chemical properties and biological activities of these compounds, highlighting their therapeutic potentials, such as the inhibition of oxidative stress and reduction of inflammation. This research is indicative of the broader applicability of benzimidazole-based compounds in addressing conditions associated with oxidative damage and inflammatory responses (Raut et al., 2020).

Safety and Hazards

特性

IUPAC Name |

3-(2-ethylbenzimidazol-1-yl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-3-12-14-10-6-4-5-7-11(10)15(12)8-9(2)13(16)17/h4-7,9H,3,8H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVGRNCBKTYVCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1CC(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389902 |

Source

|

| Record name | BAS 04376998 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

435342-07-7 |

Source

|

| Record name | BAS 04376998 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 4-[4-(methoxycarbonyl)benzyl]piperazine-1-carboxylate](/img/structure/B1306223.png)

![2-[(2-Methyl-1-piperidinyl)carbonyl]aniline](/img/structure/B1306226.png)

![2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid](/img/structure/B1306229.png)

![1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1306241.png)

![5-Ethyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306246.png)